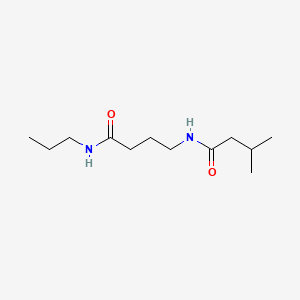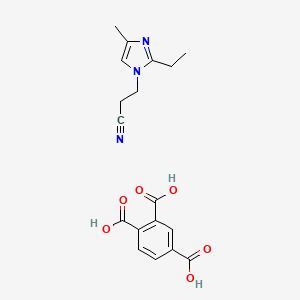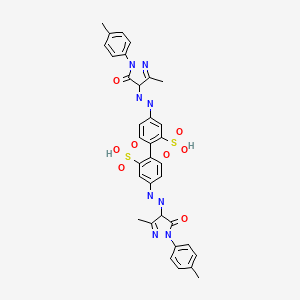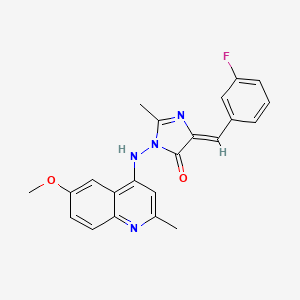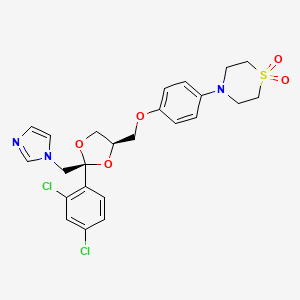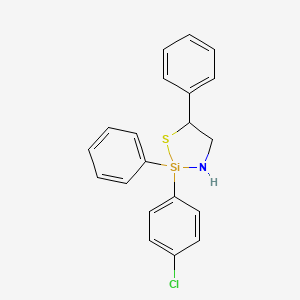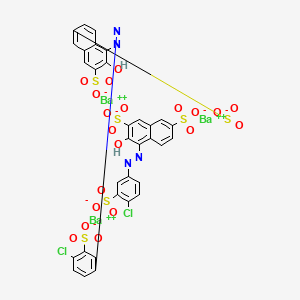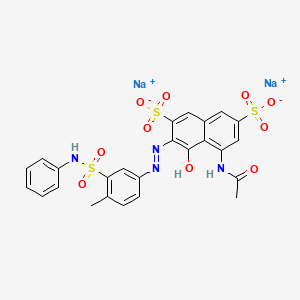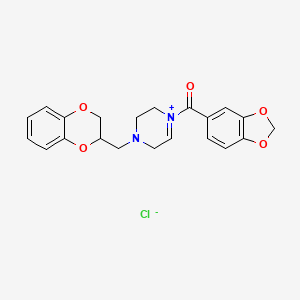
Sodium 1-amino-9,10-dihydro-4-((3-methoxyphenyl)amino)-9,10-dioxoanthracene-2-sulphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium 1-amino-9,10-dihydro-4-((3-methoxyphenyl)amino)-9,10-dioxoanthracene-2-sulphonate is a complex organic compound that belongs to the anthraquinone family. This compound is known for its vibrant color properties and is often used in various industrial applications, including dyes and pigments.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 1-amino-9,10-dihydro-4-((3-methoxyphenyl)amino)-9,10-dioxoanthracene-2-sulphonate typically involves multiple steps. One common method includes the sulfonation of anthraquinone followed by amination and subsequent reactions to introduce the methoxyphenyl group. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to consistent product quality. The use of advanced purification techniques, such as crystallization and chromatography, ensures the removal of impurities.
Chemical Reactions Analysis
Types of Reactions
Sodium 1-amino-9,10-dihydro-4-((3-methoxyphenyl)amino)-9,10-dioxoanthracene-2-sulphonate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones.
Reduction: Reduction reactions can convert the compound into its hydroquinone form.
Substitution: The amino and methoxy groups can participate in substitution reactions, leading to the formation of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure selectivity and yield.
Major Products
The major products formed from these reactions include various quinone and hydroquinone derivatives, which have applications in different fields, including dye manufacturing and pharmaceuticals.
Scientific Research Applications
Sodium 1-amino-9,10-dihydro-4-((3-methoxyphenyl)amino)-9,10-dioxoanthracene-2-sulphonate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Employed in staining techniques for microscopy due to its vibrant color properties.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Widely used in the production of dyes and pigments for textiles and other materials.
Mechanism of Action
The mechanism of action of Sodium 1-amino-9,10-dihydro-4-((3-methoxyphenyl)amino)-9,10-dioxoanthracene-2-sulphonate involves its interaction with various molecular targets. In biological systems, it can bind to proteins and nucleic acids, affecting their function. The compound’s ability to undergo redox reactions also plays a crucial role in its activity, as it can generate reactive oxygen species that can induce cellular responses.
Comparison with Similar Compounds
Similar Compounds
Anthraquinone: A simpler compound in the same family, used primarily in dye production.
1-Amino-4-bromoanthraquinone: Another derivative with different substituents, used in similar applications.
2-Methylanthraquinone: Known for its use in the synthesis of other organic compounds.
Uniqueness
Sodium 1-amino-9,10-dihydro-4-((3-methoxyphenyl)amino)-9,10-dioxoanthracene-2-sulphonate stands out due to its unique combination of functional groups, which impart specific chemical and physical properties. Its ability to participate in a wide range of chemical reactions and its vibrant color make it particularly valuable in industrial and research applications.
Properties
CAS No. |
78510-28-8 |
|---|---|
Molecular Formula |
C21H15N2NaO6S |
Molecular Weight |
446.4 g/mol |
IUPAC Name |
sodium;1-amino-4-(3-methoxyanilino)-9,10-dioxoanthracene-2-sulfonate |
InChI |
InChI=1S/C21H16N2O6S.Na/c1-29-12-6-4-5-11(9-12)23-15-10-16(30(26,27)28)19(22)18-17(15)20(24)13-7-2-3-8-14(13)21(18)25;/h2-10,23H,22H2,1H3,(H,26,27,28);/q;+1/p-1 |
InChI Key |
JPTNNWGUNYMLDB-UHFFFAOYSA-M |
Canonical SMILES |
COC1=CC=CC(=C1)NC2=CC(=C(C3=C2C(=O)C4=CC=CC=C4C3=O)N)S(=O)(=O)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


